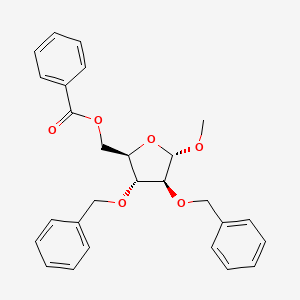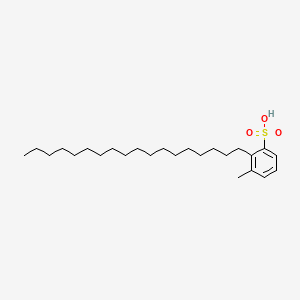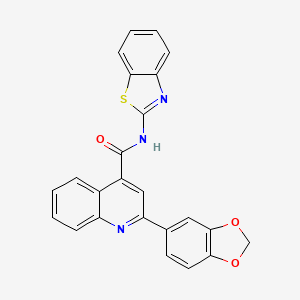
Methyl tri-O-benzyl-alpha-D-arabinofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is a chemical compound extensively utilized in carbohydrate chemistry research. It features an arabinofuranoside backbone, with three hydroxyl groups substituted with benzyl moieties and one hydroxyl group methylated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tri-O-benzyl-alpha-D-arabinofuranoside typically involves the protection of hydroxyl groups on the arabinofuranoside backbone using benzyl groups. This is followed by methylation of one of the hydroxyl groups. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection and methylation steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl tri-O-benzyl-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent arabinofuranoside.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Parent arabinofuranoside.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex carbohydrate molecules.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor in the synthesis of glycosylated drugs and bioactive molecules.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl tri-O-benzyl-alpha-D-arabinofuranoside involves its role as a protected sugar derivative. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. The methyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways depending on its application, such as enzymes involved in glycosylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside: Similar structure but with benzoyl groups instead of benzyl groups.
Methyl 2,3,5-tri-O-benzyl-beta-D-arabinofuranoside: Similar structure but with a beta configuration instead of alpha.
Uniqueness
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is unique due to its specific substitution pattern and configuration, which provide distinct chemical properties and reactivity. The benzyl groups offer protection while being easily removable, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C27H28O6 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H28O6/c1-29-27-25(31-18-21-13-7-3-8-14-21)24(30-17-20-11-5-2-6-12-20)23(33-27)19-32-26(28)22-15-9-4-10-16-22/h2-16,23-25,27H,17-19H2,1H3/t23-,24-,25+,27+/m1/s1 |
Clé InChI |
WRLRVOXTRBDJKZ-QUUPDEESSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)


![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)

![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
